molecular formula C8H16Si B075015 Diallyldimethylsilane CAS No. 1113-12-8

Diallyldimethylsilane

Cat. No.: B075015
CAS No.: 1113-12-8
M. Wt: 140.3 g/mol
InChI Key: ZDSFBVVBFMKMRF-UHFFFAOYSA-N
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Description

Diallyldimethylsilane is an organosilicon compound with the molecular formula C8H16Si . It is characterized by the presence of two allyl groups attached to a dimethylsilane core. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both academic research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyldimethylsilane can be synthesized through the reaction of dichlorodimethylsilane with allyl magnesium bromide in diethyl ether under an inert atmosphere. The reaction proceeds as follows:

(CH3)2SiCl2 + 2CH2=CHCH2MgBr → (CH2=CHCH2)2Si(CH3)2 + 2MgBrCl\text{(CH3)2SiCl2 + 2CH2=CHCH2MgBr → (CH2=CHCH2)2Si(CH3)2 + 2MgBrCl} (CH3)2SiCl2 + 2CH2=CHCH2MgBr → (CH2=CHCH2)2Si(CH3)2 + 2MgBrCl

The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Diallyldimethylsilane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound into simpler silanes.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Diallyldimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.

    Biology: The compound is explored for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.

    Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which diallyldimethylsilane exerts its effects is primarily through its ability to undergo various chemical transformations. The presence of allyl groups allows for facile reactions with a wide range of reagents, enabling the formation of diverse products. The silicon atom in the compound can form strong bonds with other elements, contributing to the stability and reactivity of the resulting compounds.

Comparison with Similar Compounds

    Vinyltrimethylsilane: Similar in structure but with vinyl groups instead of allyl groups.

    Tetravinylsilane: Contains four vinyl groups attached to a silicon atom.

    Dimethoxymethylvinylsilane: Features methoxy and vinyl groups attached to a silicon atom.

Uniqueness: Diallyldimethylsilane is unique due to the presence of two allyl groups, which provide distinct reactivity compared to vinyl-substituted silanes. This unique structure allows for specific applications in polymer synthesis and material science that are not achievable with other similar compounds.

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-5-7-9(3,4)8-6-2/h5-6H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSFBVVBFMKMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061491
Record name Diallyldimethylsilane
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Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-12-8
Record name Dimethyldi-2-propen-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diallyldimethylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethyldi-2-propen-1-yl-
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Record name Diallyldimethylsilane
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Record name Diallyldimethylsilane
Source European Chemicals Agency (ECHA)
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Record name DIALLYLDIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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